3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898750-79-3
VCID: VC2302887
InChI: InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol

3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone

CAS No.: 898750-79-3

Cat. No.: VC2302887

Molecular Formula: C17H16ClFO

Molecular Weight: 290.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone - 898750-79-3

Specification

CAS No. 898750-79-3
Molecular Formula C17H16ClFO
Molecular Weight 290.8 g/mol
IUPAC Name 3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3
Standard InChI Key PUFXFDPJDCXBTO-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C

Introduction

Chemical Properties and Structure

Physical Properties

3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone possesses distinct physical and chemical characteristics that influence its behavior in various environments and reactions. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number898750-79-3
Molecular FormulaC₁₇H₁₆ClFO
Molecular Weight290.8 g/mol
Physical StateSolid (predicted)
Boiling Point413.5±45.0 °C (Predicted)
Density1.177±0.06 g/cm³ (Predicted)
IUPAC Name3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one
Standard InChIInChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3
Standard InChIKeyPUFXFDPJDCXBTO-UHFFFAOYSA-N

The compound's relatively high boiling point suggests strong intermolecular forces, likely attributed to the presence of halogen atoms (chlorine and fluorine) and the carbonyl group, which can engage in dipole-dipole interactions and potential halogen bonding .

Structural Characteristics

The molecular structure of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone features several distinct components:

  • A 3-chloro-5-fluorophenyl group, characterized by chlorine and fluorine substituents at positions 3 and 5 of the phenyl ring, respectively

  • A 3',5'-dimethylphenyl group, with methyl substituents at positions 3' and 5' of the second phenyl ring

  • A propanone backbone (propiophenone) connecting these aromatic moieties

The presence of electron-withdrawing halogens (chlorine and fluorine) on one phenyl ring and electron-donating methyl groups on the other creates an interesting electronic distribution across the molecule. This electronic asymmetry potentially influences the compound's reactivity patterns and interactions with biological targets.

Biological Activity and Applications

Structure-Activity Relationships

Research on related compounds provides insight into how specific structural features might influence biological activity. For example, studies on propiophenone derivatives with halogen substituents (particularly in the 3-position of phenyl rings) have shown enhanced potency in several biological assays. The table below summarizes how structural modifications might influence activity profiles based on studies of similar compounds:

Structural ModificationPotential Effect on Activity
3-Chloro substitutionEnhanced metabolic stability and potential increased binding to lipophilic pockets in target proteins
5-Fluoro substitutionImproved membrane permeability and metabolic stability
3',5'-Dimethyl substitutionIncreased lipophilicity and potentially improved blood-brain barrier penetration
Propiophenone backboneProvides conformational flexibility for optimal target binding

These structure-activity relationships suggest that 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone might possess a favorable profile for certain pharmaceutical applications, though direct experimental validation would be necessary .

Comparison with Similar Compounds

Several related compounds share structural similarities with 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone, allowing for comparative analysis. Table 3 provides a comparison with selected analogues:

CompoundCAS NumberMolecular Weight (g/mol)Structural Difference
3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone898750-79-3290.8Reference compound
3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone898751-52-5298.69Fluorine instead of methyl groups at 3',5' positions
3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone898750-70-4290.8Methyl groups at 2',5' instead of 3',5' positions
3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone898780-94-4290.8Reversed position of substituents between rings

This comparison highlights how subtle changes in substitution patterns can potentially influence chemical properties and biological activities. For instance, the positioning of methyl groups (3',5' versus 2',5') may affect electronic distribution and steric properties, potentially altering binding interactions with biological targets .

Current Research and Future Directions

Current research on propiophenone derivatives focuses on several promising areas that may impact the future applications of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone:

Medicinal Chemistry Applications

Recent studies on related compounds suggest potential applications in developing novel pharmaceutical agents. For example, research on fluorinated and chlorinated propiophenones has revealed promising activities against specific disease targets. The strategic modification of the propiophenone scaffold has led to compounds with enhanced efficacy and improved pharmacokinetic profiles .

Synthetic Methodology Development

Advances in synthetic methodologies continue to improve access to complex propiophenone derivatives, potentially making compounds like 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone more readily available for research and development. New catalytic systems and green chemistry approaches may offer more efficient and environmentally friendly routes to these compounds.

Structure-Activity Relationship Studies

Ongoing structure-activity relationship studies provide valuable insights into how subtle structural modifications affect biological activity. Such studies could help predict the potential applications of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone and guide the design of improved analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator